molecular formula C15H17N B1207000 N-Benzyl-1-phenylethanamine CAS No. 3193-62-2

N-Benzyl-1-phenylethanamine

Cat. No.: B1207000
CAS No.: 3193-62-2
M. Wt: 211.3 g/mol
InChI Key: ZYZHMSJNPCYUTB-UHFFFAOYSA-N
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Description

N-Benzyl-1-phenylethanamine is an organic compound with the molecular formula C15H17N. It is a derivative of phenethylamine, characterized by the presence of a benzyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Target of Action

N-Benzyl-1-phenylethanamine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound interacts with AChE and BChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The increased acetylcholine levels can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the enzymes that break down acetylcholine, this compound effectively increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

The molecular weight of this compound is 195260 Da , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic transmission due to increased acetylcholine levels . This can lead to improved memory and cognition, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of iodine in one of the aromatic rings of this compound derivatives significantly increased the inhibition of BChE compared to its analogues . .

Biochemical Analysis

Biochemical Properties

N-Benzyl-1-phenylethanamine plays a significant role in biochemical reactions, particularly as a cholinesterase inhibitor. It interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of acetylcholine . The inhibition of these enzymes by this compound leads to increased levels of acetylcholine, which can have various physiological effects. The compound also interacts with other biomolecules, including proteins and receptors, through binding interactions that modulate their activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of neurotransmitter systems, leading to changes in cell signaling and communication . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound acts as an inhibitor of cholinesterase enzymes, leading to increased levels of acetylcholine . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, the compound can modulate the activity of other enzymes and receptors, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and memory by increasing acetylcholine levels . At high doses, this compound can have toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown of neurotransmitters . These interactions can affect metabolic flux and metabolite levels, leading to changes in neurotransmitter concentrations and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell . The localization and accumulation of this compound in specific tissues can influence its activity and effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The compound’s subcellular localization can affect its activity and function, as it may interact with specific biomolecules within these compartments. Targeting signals and post-translational modifications can direct this compound to specific subcellular locations, influencing its overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-1-phenylethanamine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with benzylamine. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-1-phenylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.

    N-Benzyl-2-phenylethanamine: A derivative with similar structural properties but different pharmacological effects.

    2-Phenylethylamine: Another related compound with distinct biological activities.

Uniqueness: N-Benzyl-1-phenylethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzyl group enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-benzyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZHMSJNPCYUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334015, DTXSID30864778
Record name N-Benzyl-1-phenylethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3193-62-2
Record name N-Benzyl-1-phenylethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-1-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(1-phenylethyl)amine
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Record name N-BENZYL-1-PHENYLETHYLAMINE
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Synthesis routes and methods I

Procedure details

In a dry Schlenk tube under argon was placed (R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (25 mg, 0.042 mmol) and THF (4 mL). A solution of n-butyllithium (53 μL, 0.084 mmol, 1.6M in hexane) was added and the mixture was stirred for 10 minutes, at which time the color was a dark shade of brown. Phenylsilane (13 μL, 0.105 mmol) was then added and the mixture was stirred for another 10 minutes, the color changing to a darker shade of brown. Acetophenone N-benzyl imine (87 mg, 0.42 mmol) was then added and the reaction vessel was sealed and moved to a dry box. The reaction mixture was transferred to a Parr high pressure reactor, which was sealed and removed from the dry box. The reactor was charged with hydrogen to 1900 psi and heated to 65° C. After stirring for 48 hours the mixture was opened to air and concentrated. The residue was diluted with diethyl ether (20 mL) and extracted with 1N HCl (3×10 mL). The combined aqueous layers were basified with NaOH until strongly basic to pH paper and extracted with diethyl ether (4×25 mL). The organic layers were combined, dried over sodium sulfate and concentrated to produce 82-89% yield of N-benzyl-1-phenylethylamine. The enantiomeric excess (ee), as determined by HPLC analysis of the free amine using a Chiralcel OD column, was 89-92% in favor of the (R)enantiomer.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
53 μL
Type
reactant
Reaction Step Three
Quantity
13 μL
Type
reactant
Reaction Step Four
Quantity
87 mg
Type
reactant
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

According to the general procedure, a solution of 1-phenyl-N-(1-phenylethylidene)methanamine (50 mg, 0.24 mmol) and rac-32 (7.5 mg, 0.0048 mmol, 2.0 mol %) in CH2Cl2 (3 mL) was pressurized with H2 to 62 bar and stirred for 72 h. Filtration of the reaction mixture and evaporation of the solvent gave 43 as a clear oil (45 mg, 88%). 1H NMR29 (300 MHz, CDCl3): δ 7.35-7.27 (m, 10H), 3.85 (q, 1H, J=6.6 Hz), 3.66 (ABq, 2H, J=13.2 Hz), 1.59 (bs, 1H), 1.39 (d, 3H, J=6.6 Hz); 13C NMR (75.5 MHz, CDCl3): δ 145.7, 140.8, 128.6, 128.5, 128.3, 127.0, 126.95, 126.8, 57.6, 51.8, 24.7.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
88%

Synthesis routes and methods IV

Procedure details

The catalyst of formula 1.3 (10 μmol) was added to N-benzyl acetophenone imine (1 mmol) and tBuOK (5.6 mg, 50 μmol) was added too. Now 0.5 ml of a HCO2H/Et3N (3:2) mixture was added and the solution was stirred under nitrogen at 400 C for 24 h. After 36 h at ambient temperature 23% N-benzyl-1-phenylethylamine had formed.
[Compound]
Name
formula 1.3
Quantity
10 μmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5.6 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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